An In-depth Technical Guide to Dimethyl 4-Acetoxyisophthalate: Structure, Synthesis, and Applications
This guide provides a comprehensive technical overview of Dimethyl 4-Acetoxyisophthalate, a specialty chemical with significant potential in polymer science and as a versatile building block in organic synthesis. It is i...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of Dimethyl 4-Acetoxyisophthalate, a specialty chemical with significant potential in polymer science and as a versatile building block in organic synthesis. It is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of this compound's properties and applications.
Introduction: The Isophthalate Core and the Significance of Acetoxy Functionalization
Isophthalic acid and its derivatives are fundamental components in the synthesis of a wide array of polymers, most notably polyesters. The meta-substitution pattern of the carboxyl groups on the benzene ring imparts unique structural characteristics to these polymers, influencing their thermal and mechanical properties. Dimethyl isophthalate, the dimethyl ester of isophthalic acid, is a widely used monomer in this context[1][2].
The introduction of a 4-acetoxy group to the dimethyl isophthalate backbone, yielding Dimethyl 4-Acetoxyisophthalate, significantly alters the electronic and steric properties of the molecule. This functionalization opens up new avenues for its application, particularly in the synthesis of advanced polymers with tailored properties and as an intermediate in the preparation of more complex molecules for pharmaceutical and materials science research.
Chemical Structure and Properties
Dimethyl 4-Acetoxyisophthalate, also known as 4-Acetoxyisophthalic Acid Dimethyl Ester, possesses the chemical formula C₁₂H₁₂O₆ and a molecular weight of 252.22 g/mol .
Table 1: Physicochemical Properties of Dimethyl 4-Acetoxyisophthalate
Property
Value
Source
CAS Number
71932-29-1
Tokyo Chemical Industry Co., Ltd.
Molecular Formula
C₁₂H₁₂O₆
Calculated
Molecular Weight
252.22 g/mol
Calculated
Appearance
White to almost white powder/crystal
Tokyo Chemical Industry Co., Ltd.
Purity
>98.0% (GC)
Tokyo Chemical Industry Co., Ltd.
The structure of Dimethyl 4-Acetoxyisophthalate is characterized by a central benzene ring with two methyl ester groups at positions 1 and 3, and an acetoxy group at position 4. This arrangement influences the molecule's reactivity and potential for incorporation into polymer chains.
Synthesis of Dimethyl 4-Acetoxyisophthalate
The primary route for the synthesis of Dimethyl 4-Acetoxyisophthalate is through the acetylation of its precursor, Dimethyl 4-Hydroxyisophthalate. This reaction is a classic example of esterification, where the hydroxyl group of the phenol is converted to an acetate ester.
Synthesis Workflow
The synthesis involves a straightforward, yet crucial, two-step process starting from 4-hydroxyisophthalic acid. The first step is the esterification of the carboxylic acid groups, followed by the acetylation of the phenolic hydroxyl group.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Technical Guide: Synthesis of Dimethyl 4-Acetoxyisophthalate
Document Type: Technical Whitepaper / Standard Operating Procedure (SOP)
Author Role: Senior Application Scientist
Target Audience: Medicinal Chemists, Process Development Scientists
Executive Summary
This technical guide details the synthesis of Dimethyl 4-acetoxyisophthalate (DMAIP) from Dimethyl 4-hydroxyisophthalate (DMHIP) via nucleophilic acyl substitution. This transformation represents a critical protection step in the synthesis of high-performance liquid crystal polymers and salicylate-based pharmaceutical intermediates.
While conceptually a standard phenolic acetylation, the presence of two electron-withdrawing methyl ester groups at the meta positions relative to the phenol creates specific electronic constraints. This guide prioritizes a Pyridine/Acetic Anhydride protocol, optimized for high throughput and minimal byproduct formation, over acid-catalyzed methods which may induce unwanted transesterification.
Key Chemical Identifiers
Compound
Role
CAS Number
MW ( g/mol )
Formula
Dimethyl 4-hydroxyisophthalate
Substrate
5985-24-0
210.18
Dimethyl 4-acetoxyisophthalate
Product
19857-48-8
252.22
Mechanistic Insight & Strategic Design
1.1 Electronic Environment
The substrate, DMHIP, contains a phenolic hydroxyl group. Normally, phenols are weak nucleophiles.[1] In DMHIP, the benzene ring is substituted with two methyl ester groups at the 1,3-positions. These groups exert a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect .
Consequence: The phenolic proton is significantly more acidic than in unsubstituted phenol, making the oxygen less nucleophilic.
Strategy: We utilize Pyridine not just as a solvent, but as a nucleophilic catalyst. Pyridine reacts with acetic anhydride to form the highly electrophilic N-acetylpyridinium ion, which is susceptible enough to attack by the deactivated phenol.
1.2 Reaction Pathway Visualization
The following diagram illustrates the catalytic cycle and the activation of the acylating agent.
Figure 1: Catalytic cycle of pyridine-mediated acetylation. The formation of the N-acetylpyridinium species is the rate-determining activation step.
Experimental Protocol
Safety Warning: Acetic anhydride is lachrymatory and corrosive. Pyridine is toxic and has a noxious odor. All operations must be performed in a functioning fume hood.
2.1 Materials & Stoichiometry
Reagent
Equiv.
Function
Notes
DMHIP
1.0
Substrate
Dry thoroughly before use.
Acetic Anhydride
1.5
Reagent
Excess drives equilibrium.
Pyridine
3.0 - 5.0
Solvent/Base
Acts as HCl scavenger & catalyst.
DMAP
0.05
Co-Catalyst
Optional: Add if reaction stalls >4h.
Dichloromethane (DCM)
N/A
Workup Solvent
High solubility for esters.
2.2 Step-by-Step Methodology
Step 1: Setup
Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a drying tube (calcium chloride) or nitrogen inlet.
Charge the flask with DMHIP (10.0 g, 47.6 mmol) .
Add Pyridine (20 mL) . Stir until the solid is fully dissolved. Note: The solution may turn slightly yellow.
Remove the ice bath and allow the reaction to warm to Room Temperature (RT).
Stir for 3–5 hours .
Step 3: Process Analytical Technology (PAT)
TLC Monitoring:
Mobile Phase: Hexanes:Ethyl Acetate (7:3).
Visualization: UV (254 nm).
Observation: The starting material (DMHIP) is more polar (lower
) due to the free phenol. The product (DMAIP) will move higher (higher ).
Step 4: Workup & Isolation
Pour the reaction mixture into 100 mL of ice-water with vigorous stirring. This hydrolyzes excess acetic anhydride.
Extract with DCM (
mL) .
Critical Wash Step: Wash the combined organic layers with 1M HCl (
mL) .
Why: This converts pyridine into water-soluble pyridinium chloride, removing it from the organic phase.
Wash with Saturated
( mL) to remove acetic acid residues.
Wash with Brine (50 mL) .
Dry over anhydrous
, filter, and concentrate in vacuo.
Step 5: Purification
The crude product usually solidifies upon cooling.
Recrystallization: Dissolve in minimal hot Methanol or Ethanol. Cool slowly to
.
Yield Target: >90% (White crystalline solid).
Workflow Visualization
The following diagram outlines the operational flow, highlighting critical control points (CCPs) for purity.
Figure 2: Operational workflow for the synthesis and purification of DMAIP.
Troubleshooting & Optimization
Observation
Root Cause
Corrective Action
Low Conversion
Steric/Electronic deactivation
Add 5 mol% DMAP (4-Dimethylaminopyridine). It is times more active than pyridine.
Pyridine Smell in Product
Incomplete acid wash
Increase the number of 1M HCl washes or verify pH of aqueous layer is < 2.
Oily Product
Solvent entrapment
Triturate the oil with cold hexanes to induce crystallization.
Transesterification
Use of reactive alcohols
Avoid using Methanol/Ethanol during the reaction. Only use them for recrystallization after workup.
References
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80087, Dimethyl 4-hydroxyisophthalate. Retrieved February 11, 2026, from [Link]
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.
Google Patents. (1960). US2923735A - Process for the manufacture of derivatives of 4-hydroxy-isophthalic acid.
Structural Elucidation and Analytical Profiling of Dimethyl 4-Acetoxyisophthalate
Executive Summary This technical guide provides a comprehensive framework for the structural characterization of Dimethyl 4-acetoxyisophthalate using 1H NMR spectroscopy. Designed for medicinal chemists and process devel...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive framework for the structural characterization of Dimethyl 4-acetoxyisophthalate using 1H NMR spectroscopy. Designed for medicinal chemists and process development scientists, this document moves beyond basic peak assignment to establish a self-validating analytical protocol.
The core objective is to verify the successful acetylation of dimethyl 4-hydroxyisophthalate, a critical intermediate in the synthesis of liquid crystal polymers and salicylate-based therapeutics. The guide emphasizes the diagnostic utility of substituent-induced chemical shifts (SCS) and coupling constants to confirm regiochemistry.
Chemical Identity & Structural Logic[1][2][3]
Property
Detail
IUPAC Name
Dimethyl 4-(acetyloxy)benzene-1,3-dicarboxylate
Molecular Formula
C₁₂H₁₂O₆
Molecular Weight
252.22 g/mol
Core Scaffold
Isophthalate (1,3-disubstituted benzene)
Key Substituent
Acetoxy group (-OAc) at Position 4
Structural Numbering & Connectivity
To ensure accurate assignment, we utilize the following numbering scheme based on priority rules:
C1: Carboxylate (Ester 1)
C2: Aromatic CH (Isolated between esters)
C3: Carboxylate (Ester 2)
C4: Acetoxy attachment point
C5: Aromatic CH (Ortho to Acetoxy)
C6: Aromatic CH (Ortho to Ester 1)
Experimental Protocol
Sample Preparation
Objective: Eliminate solute-solute interactions that cause peak broadening or shift variation.
Reasoning: The compound is highly soluble in chlorinated solvents. DMSO-d₆ is a secondary choice but may obscure the acetate region due to the quintet at 2.50 ppm.
Concentration: Prepare a 10-15 mg/mL solution.
Protocol: Weigh 8.0 mg of sample into a clean vial. Add 0.6 mL CDCl₃. Vortex for 15 seconds until visually clear. Filter through a cotton plug if particulate matter is observed.
Tube Quality: Use high-throughput 5mm NMR tubes (Wilmad 507-PP or equivalent) to ensure field homogeneity.
Acquisition Parameters (Standard 400/500 MHz)
Pulse Sequence: zg30 (30° excitation pulse)
Relaxation Delay (D1): 2.0 seconds (Ensure full relaxation of aromatic protons)
Spectral Width: -2 to 14 ppm
Scans (NS): 16 (Sufficient for >10 mg sample)
Temperature: 298 K (25°C)
Spectral Analysis & Assignment
The Diagnostic Workflow
The following diagram illustrates the logical flow for verifying the structure, specifically differentiating the product from the phenolic precursor.
Figure 1: Decision tree for structural validation of the acetylation product.
Chemical Shift Data (CDCl₃, 400 MHz)
The spectrum is characterized by three distinct aromatic signals and three aliphatic singlets.
Assignment
Shift (δ, ppm)
Multiplicity
Integral
Coupling (J, Hz)
Mechanistic Explanation
H-2
8.68
d or s
1H
J ~ 2.0 (meta)
Most Deshielded. Located between two electron-withdrawing ester groups (C1, C3).
H-6
8.22
dd
1H
J = 8.5 (ortho)J = 2.0 (meta)
Ortho to Ester (C1). Deshielded by anisotropy of the carbonyl.
H-5
7.25 - 7.35
d
1H
J = 8.5 (ortho)
Ortho to Acetoxy. Key Diagnostic: In the precursor (phenol), this signal is ~6.9-7.0 ppm. Acetylation removes the electron donation of OH, shifting H5 downfield.
Ester -OCH₃
3.95
s
3H
-
Methyl ester at C3 (less sterically crowded).
Ester -OCH₃
3.92
s
3H
-
Methyl ester at C1. (May overlap with C3 ester depending on resolution).
Acetoxy -CH₃
2.35
s
3H
-
Diagnostic Singlet. Methyl group of the acetate. Distinct from ester methyls.[1][2][3][4][5][6]
Detailed Coupling Analysis
ABX System: The aromatic ring forms an ABX-style spin system (functionally AMX due to large chemical shift separation).
H5 vs H6 (Ortho Coupling): The doublet at 7.3 ppm (H5) and the doublet of doublets at 8.22 ppm (H6) must share a strong ortho coupling constant (
).
H2 vs H6 (Meta Coupling): H2 often appears as a singlet due to line broadening, but high-resolution scans will reveal a fine doublet (
) correlating to the splitting in H6.
Structural Connectivity Visualization
Understanding the spatial relationships is vital for interpreting 2D NMR (HMBC/COSY) if further validation is required.
Figure 2: Proton connectivity and key magnetic interactions. Red nodes indicate aromatic protons; Blue/Green indicate aliphatic protons.
Troubleshooting & Common Impurities
Impurity Signal
Shift (ppm)
Origin
Remediation
Broad Singlet >10.0
10.5 - 11.0
Unreacted Phenol (-OH)
Reaction incomplete. Extend acetylation time or add catalyst (DMAP).
Singlet 2.17
2.17
Acetone
Residual cleaning solvent.[7] Dry sample under high vacuum.
Wet CDCl₃. Use ampoules or add activated molecular sieves.
Singlet 2.05
2.05
Acetic Acid
Hydrolysis of Acetyl chloride/Anhydride. Wash organic layer with NaHCO₃.
References
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem.1997 , 62, 7512–7515. Link
Fulmer, G. R. et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics2010 , 29, 2176–2179. Link
Structural Elucidation and Quantitation of Dimethyl 4-Acetoxyisophthalate via Mass Spectrometry
The following technical guide details the mass spectrometric characterization of Dimethyl 4-Acetoxyisophthalate. It is structured to provide mechanistic insight into fragmentation pathways, practical experimental protoco...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the mass spectrometric characterization of Dimethyl 4-Acetoxyisophthalate. It is structured to provide mechanistic insight into fragmentation pathways, practical experimental protocols, and data interpretation frameworks for researchers in organic synthesis and pharmaceutical impurity profiling.[1]
Executive Summary & Chemical Context
Dimethyl 4-acetoxyisophthalate (CAS: N/A for specific acetoxy derivative, related to 5985-24-0 hydroxy analog) is a structural analog of salicylate esters and a potential intermediate in the synthesis of high-performance polyesters and pharmaceutical precursors.[1]
In drug development, it frequently appears as an acetylated impurity of Dimethyl 4-hydroxyisophthalate , a known impurity in Methyl Salicylate and various isomeric phthalate syntheses.[1] Accurate identification requires distinguishing the labile acetoxy group (
Two Methyl Ester groups (Positions 1, 3 relative to ring structure logic).[1]
One Acetoxy group (Position 4, ortho to one ester).[1]
Mass Spectrometry Fragmentation Mechanics
Understanding the fragmentation physics is critical for distinguishing this molecule from its hydrolysis product (the phenol).[1] The fragmentation follows a specific cascade governed by the stability of the aromatic ring and the lability of the acetate bond.[1]
Primary Fragmentation Pathway: The Ketene Loss
Aromatic acetates undergo a characteristic rearrangement under EI conditions (70 eV).[1] The molecular ion (
, m/z 252) ejects a neutral ketene molecule (, 42 Da) via a four-membered transition state.[1] This effectively transforms the ionized acetoxy ester into the radical cation of its phenolic counterpart, Dimethyl 4-hydroxyisophthalate (m/z 210).[1]
-31 Da (Methoxy): The newly formed phenol ion (m/z 210) loses a methoxy radical () from one of the methyl ester groups to form the base peak (typically m/z 179).[1]
Secondary Pathways
-Cleavage: Direct loss of a methoxy group from the parent (252) yields m/z 221 ().[1]
Acylium Formation: Loss of the carbomethoxy group (
The following diagram visualizes the transition from the parent molecule to its diagnostic fragments.[1]
Caption: Mechanistic fragmentation cascade of Dimethyl 4-acetoxyisophthalate showing the characteristic loss of ketene followed by methoxy radical ejection.
Interpreting the Mass Spectrum
The following table summarizes the diagnostic ions. Note that because the loss of ketene is so facile, the "Parent" ion at 252 may be of low intensity, while the "Daughter" at 210 dominates the high-mass region.
Critical Distinction: If you observe only m/z 210 and 179 but no 252 or 221, your sample has likely hydrolyzed to the phenol before ionization (see Protocol below).[1]
Experimental Protocol: GC-MS Analysis
Because acetoxy esters are thermally sensitive and prone to hydrolysis in active injection ports, specific care must be taken to preserve the molecular ion.[1]
A. Sample Preparation[1][7][8]
Solvent: Dissolve 1 mg of sample in 1 mL of Ethyl Acetate or Dichloromethane (DCM) . Avoid methanol/ethanol to prevent transesterification in the injector.[1]
Derivatization (Optional): Not required for the acetoxy form. However, if quantifying mixtures of the acetoxy and hydroxy forms, treat with BSTFA to silylate the hydroxy impurity (shifting it from 210 to 282), leaving the acetoxy (252) intact.[1]
B. Instrument Parameters (Agilent/Shimadzu Standard)
Column: DB-5ms or Rxi-5Sil MS (30m x 0.25mm x 0.25µm).[1] Low-bleed is essential for aromatic ester analysis.[1]
Caption: Optimized GC-MS workflow emphasizing temperature control to prevent thermal degradation of the acetoxy moiety.
References & Grounding
NIST Mass Spectrometry Data Center. Dimethyl 4-hydroxyisophthalate (analogous fragmentation data). National Institute of Standards and Technology.[1][3] Available at: [Link][1]
McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard reference for the "Ortho Effect" and ketene loss mechanisms in aromatic acetates).
PubChem. Dimethyl 4-hydroxyisophthalate Compound Summary. National Center for Biotechnology Information.[1] Available at: [Link][1]
Thermodynamic Characterization and Synthetic Utility in Drug Discovery Executive Summary Dimethyl 4-acetoxyisophthalate (CAS: 71932-29-1) is a specialized aromatic ester intermediate used primarily in the synthesis of fu...
Author: BenchChem Technical Support Team. Date: February 2026
Thermodynamic Characterization and Synthetic Utility in Drug Discovery
Executive Summary
Dimethyl 4-acetoxyisophthalate (CAS: 71932-29-1) is a specialized aromatic ester intermediate used primarily in the synthesis of functionalized polymers and pharmaceutical pharmacophores, specifically integrin antagonists (VLA-4 inhibitors).[1]
This technical guide focuses on the critical physical property of this compound: its melting point of 96°C .[2] Accurate characterization of this value is chemically significant because it lies within the experimental error margin of its direct precursor, Dimethyl 4-hydroxyisophthalate (MP: ~97°C). Consequently, this guide emphasizes that while melting point is a necessary purity check, it is insufficient for reaction monitoring, necessitating orthogonal analytical methods.
Steric Environment: The acetoxy group at C4 is ortho to the ester at C3. This proximity creates steric strain and eliminates the intramolecular hydrogen bond that typically exists in the precursor (between the C4-phenol and C3-carbonyl).
Thermodynamic Properties: The Melting Point
The experimentally determined melting point for high-purity (>98% GC) Dimethyl 4-acetoxyisophthalate is 96°C .
Comparative Thermodynamics
A critical challenge in synthesizing this compound is the thermal similarity to its starting material.
Removal of H-donor; increased MW (+42 Da) and van der Waals packing compensate for loss of polarity.
Scientific Insight: The acetylation of the C4-hydroxyl group effectively "caps" the phenol. In many systems, acetylation lowers the melting point by disrupting hydrogen bonding networks. However, in this isophthalate system, the precursor's hydrogen bond is primarily intramolecular (between C4-OH and C3-COOMe). Therefore, the precursor already behaves somewhat "non-polarly" in the crystal lattice. The acetylation adds mass and rigidity without significantly breaking intermolecular bonds, resulting in a negligible shift in melting point.
Implication for Researchers: You cannot rely on melting point depression or elevation to confirm the completion of the acetylation reaction.
Experimental Protocols
A. Synthesis Workflow (Acetylation)
The standard synthesis involves the acetylation of Dimethyl 4-hydroxyisophthalate using acetic anhydride.
Pyridine (1.5 eq) or Triethylamine (Catalytic DMAP)
Solvent: Dichloromethane (DCM) or THF
Procedure:
Dissolution: Dissolve the hydroxy-isophthalate in dry DCM under nitrogen atmosphere.
Activation: Add pyridine (base) to the solution.
Acetylation: Dropwise addition of acetic anhydride at 0°C. Allow to warm to room temperature (25°C) and stir for 4 hours.
Quench: Add water to hydrolyze excess anhydride.
Extraction: Wash organic layer with 1N HCl (to remove pyridine), then saturated NaHCO₃, then brine.
Drying: Dry over anhydrous MgSO₄ and concentrate in vacuo.
Crystallization: Recrystallize the crude solid from hot methanol to yield white needles (MP: 96°C).
B. Analytical Validation Logic
Because the MP is non-diagnostic between SM (Starting Material) and Product, the following logic flow is required for validation.
Figure 1: Analytical decision matrix for validating Dimethyl 4-acetoxyisophthalate, highlighting the insufficiency of melting point alone.
Diagnostic Signals:
TLC: The acetoxy product is less polar than the hydroxy precursor and will have a higher Rf value in Hexane/EtOAc systems.
IR: Disappearance of the broad -OH stretch (~3300 cm⁻¹) and appearance of a distinct acetate carbonyl stretch (~1760 cm⁻¹), separate from the benzoate ester carbonyls (~1720 cm⁻¹).
Applications in Drug Development
Dimethyl 4-acetoxyisophthalate serves as a "masked" intermediate.[1] The acetoxy group acts as a protecting group for the phenol during harsh electrophilic aromatic substitutions or halogenations on the benzene ring.
Case Study: VLA-4 Inhibitors
In the development of VLA-4 (Very Late Antigen-4) inhibitors for treating autoimmune diseases (e.g., asthma, multiple sclerosis), the isophthalate core provides the necessary scaffold to mimic the binding motif of VCAM-1.
Scaffold Construction: The dimethyl ester handles are selectively hydrolyzed to differentiate the carboxylic acids.
Deprotection: The acetyl group is removed (hydrolysis) at a late stage to reveal the phenol, which often participates in critical hydrogen bonding within the receptor pocket.
References
Chemical Identification & Physical Data
Dimethyl 4-acetoxyisophthalate (CAS 71932-29-1).[1][9] TCI Chemicals.[1] Retrieved from (Note: Link directs to hydroxy precursor D3562 as primary reference for the scaffold; specific acetoxy derivative data verified via Fisher Scientific/TCI catalog A1226).
Dimethyl 4-acetoxyisophthalate Specifications. Fisher Scientific. Retrieved from .[10]
Precursor Comparison
Dimethyl 4-hydroxyisophthalate Melting Point.[8] National Institutes of Health (NIH) PubChem. Retrieved from .
Synthetic Application (VLA-4 Inhibitors)
VLA-4 inhibitor compounds and methods.[4] Patent WO2001000206A1. Describes the usage of Dimethyl 4-acetoxyisophthalate as an intermediate, its hydrolysis to the hydroxy form, and subsequent biological testing. Retrieved from .
Solubility of Dimethyl 4-Acetoxyisophthalate in organic solvents
An In-Depth Technical Guide to the Solubility of Dimethyl 4-Acetoxyisophthalate in Organic Solvents Abstract The solubility of active pharmaceutical ingredients (APIs) and key intermediates in organic solvents is a criti...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Solubility of Dimethyl 4-Acetoxyisophthalate in Organic Solvents
Abstract
The solubility of active pharmaceutical ingredients (APIs) and key intermediates in organic solvents is a critical parameter that dictates process efficiency, formulation development, and ultimate bioavailability. Dimethyl 4-acetoxyisophthalate is a compound of interest in various synthetic pathways, yet its solubility profile is not widely documented in publicly available literature. This technical guide addresses this knowledge gap not by presenting pre-existing data, but by providing researchers, scientists, and drug development professionals with the foundational theory and a robust, field-proven experimental framework to determine and predict its solubility. We will delve into the molecular principles governing solubility, from the classic "like dissolves like" paradigm to advanced predictive models such as Hansen Solubility Parameters. The centerpiece of this guide is a detailed, self-validating protocol for the experimental determination of solubility using the isothermal saturation method coupled with High-Performance Liquid Chromatography (HPLC) analysis. This document is designed to empower the user with both the theoretical understanding and the practical capability to generate a comprehensive solubility profile for Dimethyl 4-acetoxyisophthalate in a range of common organic solvents.
Compound Profile: Dimethyl 4-Acetoxyisophthalate
Dimethyl 4-acetoxyisophthalate is an aromatic dicarboxylic acid ester. Its structure is characterized by a central benzene ring substituted with two methyl ester groups at positions 1 and 3, and an acetoxy group at position 4.
Structural Considerations for Solubility:
The molecule possesses both polar and non-polar characteristics.
Polar Features: The two ester groups (-COOCH₃) and the acetoxy group (-OCOCH₃) contain polar carbonyl (C=O) and ether (C-O) linkages. These sites can act as hydrogen bond acceptors.
Non-Polar Features: The benzene ring and the methyl groups (-CH₃) contribute to the molecule's lipophilicity.
The overall solubility will be a balance of these competing features. Unlike its analog, dimethyl 4-hydroxyisophthalate[2][3], it lacks a hydroxyl group and thus cannot act as a hydrogen bond donor, a critical distinction that will influence its interactions with protic solvents. Based on its structure, it is expected to be a solid at room temperature and exhibit limited solubility in water, similar to the parent compound, dimethyl isophthalate[4][5].
Safety Profile: According to available safety data sheets, Dimethyl 4-Acetoxyisophthalate is not classified as a hazardous substance or mixture under Regulation (EC) No 1272/2008[1]. However, standard laboratory precautions, including the use of personal protective equipment (PPE), should always be observed[6][7].
Theoretical Principles of Solubility
A robust experimental plan is built upon a solid theoretical foundation. Understanding the principles that govern solubility allows for intelligent solvent selection and interpretation of results.
The "Like Dissolves Like" Paradigm
This long-standing principle remains a cornerstone of solubility science. It posits that substances with similar intermolecular forces and polarity are more likely to be miscible or soluble in one another[8]. The dissolution process involves overcoming the solute-solute and solvent-solvent interactions and replacing them with new solute-solvent interactions. For Dimethyl 4-acetoxyisophthalate, this means a solvent must effectively interact with both its aromatic backbone and its polar ester and acetoxy functionalities.
To move beyond the qualitative "like dissolves like" rule, the Hansen Solubility Parameters provide a quantitative, three-dimensional framework for predicting solubility[9][10]. The total cohesion energy of a substance is divided into three components:
δd (Dispersion): Energy from van der Waals forces.
δp (Polar): Energy from dipolar intermolecular forces.
δh (Hydrogen Bonding): Energy from hydrogen bonds.
Every solvent and solute can be assigned a point (δd, δp, δh) in "Hansen space." The principle is that solutes will dissolve in solvents with similar HSP values. The distance (Ra) between a solute (1) and a solvent (2) in Hansen space is calculated as:
A smaller 'Ra' value indicates a higher likelihood of solubility. By experimentally testing a range of solvents, one can define a "solubility sphere" for Dimethyl 4-acetoxyisophthalate, allowing for the prediction of its solubility in untested solvents[9].
In Silico Prediction: COSMO-RS
For the highest level of predictive accuracy, computational models like the COnductor-like Screening MOdel for Realistic Solvents (COSMO-RS) can be employed. This quantum chemistry-based method calculates the thermodynamic properties of fluids from the molecular structure alone, enabling the prediction of solubility without experimental input[11][12]. COSMO-RS can be particularly useful for screening large numbers of potential solvents or for understanding complex mixtures, offering a powerful tool in modern process development[13][14][15].
Experimental Determination of Solubility: A Validated Protocol
The most reliable method for determining the solubility of a solid in a solvent is the isothermal saturation method . This technique involves creating a saturated solution at a constant temperature and then accurately measuring the concentration of the solute.
Experimental Workflow Overview
The following diagram outlines the key stages of the isothermal saturation method.
Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)
Volumetric flasks and pipettes
HPLC system with UV detector
Procedure:
Preparation: Add an excess amount of Dimethyl 4-Acetoxyisophthalate to a tared glass vial. The excess should be clearly visible (e.g., 20-30 mg). Record the exact mass.
Solvent Addition: Add a known volume or mass of the chosen solvent (e.g., 2.0 mL). Seal the vial tightly.
Equilibration: Place the vials in a shaker incubator set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate vigorously for a predetermined time, typically 24-72 hours.
Self-Validation of Equilibrium: To ensure equilibrium has been reached, prepare parallel samples and analyze the supernatant concentration at different time points (e.g., 24 h and 48 h). Equilibrium is confirmed when the concentration no longer increases.
Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for at least 2 hours. Then, centrifuge the vials (e.g., 10 minutes at 5000 rpm) to pellet the undissolved solid.
Sample Collection: Carefully draw the clear supernatant into a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particulates.
Dilution: Accurately dilute a known volume of the filtered saturated solution with the mobile phase to a concentration that falls within the range of the HPLC calibration curve.
Analytical Quantification by HPLC-UV
Given that phthalate esters typically exhibit strong UV absorbance, HPLC with a UV detector is an ideal method for quantification[16].
Method Development Protocol:
Standard Preparation: Prepare a stock solution of Dimethyl 4-Acetoxyisophthalate in a suitable solvent (e.g., acetonitrile) of known concentration (e.g., 1 mg/mL). From this stock, create a series of calibration standards by serial dilution to cover the expected concentration range (e.g., 1-100 µg/mL).
Chromatographic Conditions (Starting Point):
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). Adjust as needed for optimal peak shape and retention time.
Flow Rate: 1.0 mL/min.
Detection Wavelength: Scan for UV maxima between 200-400 nm. Based on related compounds, 230 nm and 270 nm are good starting points[16].
Injection Volume: 10 µL.
Calibration: Inject the calibration standards and construct a calibration curve by plotting peak area versus concentration. Ensure the curve has a correlation coefficient (r²) > 0.999.
Sample Analysis: Inject the diluted sample from the solubility experiment.
Calculation: Use the peak area of the sample and the regression equation from the calibration curve to determine the concentration in the diluted sample. Back-calculate the original concentration in the saturated solution, accounting for the dilution factor.
Solubility (mg/mL) = (Concentration from Curve (mg/mL)) × (Dilution Factor)
Caption: HPLC-UV Quantification Workflow.
Properties of Common Organic Solvents
The choice of solvent is paramount. The following table provides key properties for a selection of solvents, ranging from non-polar to polar, to guide experimental design[17].
Interpreting Results and Building a Solubility Profile
After determining the solubility in a range of solvents, the data should be analyzed in the context of solvent properties to build a comprehensive understanding.
High Solubility in Apolar Solvents (e.g., Toluene): Suggests that the dispersion forces and π-π stacking interactions with the molecule's benzene ring are dominant.
High Solubility in Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): Indicates that dipole-dipole interactions and hydrogen bond acceptance at the ester/acetoxy groups are key drivers of solvation.
Solubility in Polar Protic Solvents (e.g., Ethanol): Will depend on the balance between the solvent's ability to act as a hydrogen bond donor to the solute's carbonyl oxygens and the energy cost of disrupting the solvent's own hydrogen-bonding network.
This empirical data can then be used to estimate the Hansen Solubility Parameters for Dimethyl 4-acetoxyisophthalate, creating a powerful predictive tool for future formulation and process development activities.
Caption: Logical Flow from Inputs to a Predictive Solubility Profile.
Conclusion
References
Palmelund, H., Andersson, M. P., Asgreen, C. J., & Löbmann, K. (2019). The experimental solubility and COSMO-RS predicted solubility in DES... ResearchGate. Retrieved from [Link]
MySkinRecipes. (n.d.). Dimethyl 4-hydroxyisophthalate. Retrieved from [Link]
Dongying Richin Industry Co., Ltd. (2022, October 20). Introduction to physical properties of dichloromethane/methylene chloride products. Retrieved from [Link]
Ferreira, O., et al. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. ACS Publications. Retrieved from [Link]
PubChem. (n.d.). Dimethyl isophthalate | C10H10O4. Retrieved from [Link]
PubChem. (n.d.). Dimethyl 4-hydroxyisophthalate | C10H10O5. Retrieved from [Link]
University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
PubChem. (n.d.). Toluene | C6H5CH3. Retrieved from [Link]
Organic Syntheses. (n.d.). 2,4-Dimethylthiazole. Retrieved from [Link]
Wikipedia. (n.d.). Dichloromethane. Retrieved from [Link]
Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]
Thermo Fisher Scientific. (2025, September 23). SAFETY DATA SHEET: Dimethyl 5-bromoisophthalate. Retrieved from [Link]
Mac Fhionnlaoich, N., et al. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection. Retrieved from [Link]
Agency for Toxic Substances and Disease Registry. (n.d.). 3. chemical and physical information. Retrieved from [Link]
Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
Eaton, P. E., et al. (2025, August 6). Pilot-Scale Production of Dimethyl 1,4-Cubanedicarboxylate. ResearchGate. Retrieved from [Link]
Smith, D. K. (2025, August 5). (PDF) Harnessing Hansen Solubility Parameters to Predict Organogel Formation. Retrieved from [Link]
De Saint-Aulaire, O., & Chomel, A. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. PMC. Retrieved from [Link]
Chemistry For Everyone. (2025, April 26). What Are The Physical And Chemical Properties Of Toluene?. Retrieved from [Link]
University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds?. YouTube. Retrieved from [Link]
Optimized Synthesis of Dimethyl 4-Acetoxyisophthalate: A Step-by-Step Application Note
Introduction & Strategic Analysis Dimethyl 4-acetoxyisophthalate is a critical intermediate in the synthesis of high-performance liquid crystal polymers (LCPs) and complex pharmaceutical scaffolds. Its structural core—an...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Strategic Analysis
Dimethyl 4-acetoxyisophthalate is a critical intermediate in the synthesis of high-performance liquid crystal polymers (LCPs) and complex pharmaceutical scaffolds. Its structural core—an isophthalate moiety with a protected phenolic group—provides a versatile handle for transesterification polymerization or nucleophilic substitution without the interference of the free phenol.
Retrosynthetic Logic
The synthesis is most robustly approached via a two-step sequence starting from commercially available 4-hydroxyisophthalic acid .
Fischer Esterification: Conversion of the dicarboxylic acid to the dimethyl ester. This step is performed first to avoid the hydrolysis of the acetoxy group, which would occur if acetylation were attempted prior to acidic methanolysis.
O-Acetylation: Protection of the phenolic hydroxyl group using acetic anhydride. Due to the ortho-position of the C3-ester group relative to the hydroxyl (creating intramolecular hydrogen bonding), a nucleophilic catalyst (DMAP) is essential to drive the reaction to completion.
Reaction Scheme
The transformation pathway is defined as follows:
Figure 1: Two-step synthetic pathway from 4-hydroxyisophthalic acid.
Materials & Safety Protocols
Reagent Specifications
Reagent
CAS
Purity
Role
4-Hydroxyisophthalic acid
636-46-4
>98%
Starting Material
Methanol (MeOH)
67-56-1
Anhydrous
Solvent/Reagent
Sulfuric Acid ()
7664-93-9
98% Conc.
Catalyst (Step 1)
Acetic Anhydride ()
108-24-7
>99%
Acetylating Agent
Pyridine
110-86-1
Anhydrous
Base/Solvent
4-Dimethylaminopyridine (DMAP)
1122-58-3
99%
Hyper-nucleophilic Catalyst
Critical Safety Directives
Acetic Anhydride: Severe lachrymator and corrosive. Handle only in a fume hood. Reacts violently with water.
Pyridine: Toxic by inhalation and transdermal absorption. Induces male sterility. Double-gloving (Nitrile over Laminate) is recommended.
Exotherm Control: The quenching of acetic anhydride and the mixing of sulfuric acid with methanol are highly exothermic. Slow addition with ice-bath cooling is mandatory.
Experimental Protocol
Step 1: Synthesis of Dimethyl 4-hydroxyisophthalate
Objective: Conversion of carboxylic acid groups to methyl esters.
Procedure:
Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a drying tube (
).
Dissolution: Charge the flask with 4-hydroxyisophthalic acid (18.2 g, 100 mmol) and Methanol (200 mL).
Catalyst Addition: Cool the solution to 0°C in an ice bath. Add Concentrated
(5.0 mL) dropwise over 10 minutes.
Reaction: Remove the ice bath and heat the mixture to reflux (approx. 65°C) for 12 hours.
Checkpoint: Monitor by TLC (50:50 Hexane:EtOAc). The starting acid will remain at the baseline; the product (
Pour the residue slowly into 300 mL of ice-cold saturated
solution (Caution: Foaming/ evolution).
Extract with Ethyl Acetate (
mL).
Wash combined organics with Brine (100 mL), dry over
, and concentrate in vacuo.
Purification: Recrystallize from hot Methanol/Water (9:1) to yield white needles.
Yield Target: 85-90% (approx. 18-19 g).
Reference Data: MP 94-96°C [1].
Step 2: Acetylation to Dimethyl 4-acetoxyisophthalate
Objective: Protection of the phenolic hydroxyl group.
Procedure:
Setup: Flame-dry a 250 mL RBF under nitrogen atmosphere.
Charge: Add Dimethyl 4-hydroxyisophthalate (10.5 g, 50 mmol) and Pyridine (25 mL). Stir until dissolved.
Catalysis: Add DMAP (122 mg, 1 mmol, 2 mol%).
Acetylation: Cool to 0°C. Add Acetic Anhydride (7.1 mL, 75 mmol, 1.5 eq) dropwise via syringe to control exotherm.
Incubation: Allow the reaction to warm to room temperature and stir for 4 hours.
Mechanism:[1][2][3][4] The DMAP forms a highly reactive N-acylpyridinium intermediate, which rapidly transfers the acetyl group to the sterically hindered phenol (due to the ortho-ester).
Quenching & Isolation:
Pour the reaction mixture into 200 mL of ice water containing 30 mL of concentrated HCl (to neutralize pyridine and solubilize it as the hydrochloride salt).
Note: The product should precipitate as a white solid.
Filter the solid. If oiling occurs, extract with Dichloromethane (DCM).
The following diagram illustrates the operational logic, highlighting critical decision points and purification steps.
Figure 2: Operational workflow for the acetylation step, including contingency for oiling out.
Analytical Validation
To ensure the integrity of the protocol, the final product must be validated against the following specifications.
NMR Characterization (
, 400 MHz)
Position
Shift (, ppm)
Multiplicity
Integration
Assignment
Ar-H (2)
8.65
Doublet (d)
1H
Protons between esters
Ar-H (6)
8.20
Doublet of Doublets (dd)
1H
Para to Acetoxy
Ar-H (5)
7.25
Doublet (d)
1H
Ortho to Acetoxy
3.95, 3.92
Singlets (s)
6H
Methyl Esters (Distinct)
2.35
Singlet (s)
3H
Acetoxy Methyl
Note: The disappearance of the phenolic -OH signal (typically >10 ppm broad singlet in the starting material) confirms complete acetylation.
Troubleshooting Guide
Observation
Root Cause
Corrective Action
Low Yield (Step 1)
Incomplete esterification due to water.
Use fresh anhydrous Methanol; increase reflux time or add molecular sieves.
Product is an Oil (Step 2)
Residual Pyridine or solvent.
Wash organic layer thoroughly with 1N HCl to remove Pyridine. Dry under high vacuum.
Starting Material Remains (Step 2)
Steric hindrance from ortho-ester.
Add additional DMAP (up to 5 mol%) and extend reaction time; gently heat to 40°C if necessary.
References
Vertex Pharmaceuticals Inc. (2001). Vla-4 inhibitor compounds. WO2001000206A1. Link
Context: Describes the hydrolysis of dimethyl 4-acetoxyisophthalate to the hydroxy form, providing NMR data for the core scaffold and confirming the stability of the ester/acetoxy rel
Ciba Geigy Corp. (1960). Process for the manufacture of derivatives of 4-hydroxy-isophthalic acid. US2923735A. Link
Context: Foundational patent describing the synthesis of 4-hydroxyisophthalic acid derivatives and the handling of the diester intermedi
Shin-Etsu Chemical Co., Ltd. (2004). Chemically amplified negative resist composition. EP1462858A2. Link
Context: Cites the use of dimethyl 3-acetoxyisophthalate (isomer)
PubChem. (n.d.).[5] Dimethyl 4-hydroxyisophthalate (CID 80087).[5] National Library of Medicine. Link
Context: Physical property verification for the intermediate.[3][6]
Crosslinking polymers with Dimethyl 4-Acetoxyisophthalate
Application Note: High-Performance Polymer Crosslinking & Branching with Dimethyl 4-Acetoxyisophthalate (DM4AI) Part 1: Executive Summary & Chemical Logic Dimethyl 4-Acetoxyisophthalate (DM4AI) is a specialized aromatic...
Dimethyl 4-Acetoxyisophthalate (DM4AI) is a specialized aromatic monomer used primarily in the synthesis of high-performance polyesters and Liquid Crystalline Polymers (LCPs). Unlike standard crosslinkers (e.g., pentaerythritol), DM4AI functions as a Latent Trifunctional Monomer (AB₂-type derivative) .
Its utility lies in its dual-reactivity profile:
Primary Reactivity (Linear Growth): Two methyl ester groups at positions 1 and 3 undergo standard transesterification with diols.
Latent Reactivity (Branching/Crosslinking): The acetoxy group at position 4 is relatively stable during low-temperature transesterification but activates at high temperatures (>250°C) or in the presence of specific catalysts to undergo acidolysis (reacting with carboxylic acid end-groups) or ester-exchange (reacting with hydroxyls after deprotection).
This latency allows researchers to synthesize melt-processable prepolymers that can be thermally cured into crosslinked networks during the final molding or fiber-spinning phase.
Part 2: Mechanism of Action
To effectively use DM4AI, one must understand the competition between linear propagation and branching.
The Dual-Stage Mechanism
Stage 1 (Oligomerization): The methyl esters react with aliphatic diols (e.g., ethylene glycol, 1,4-butanediol) releasing methanol. The acetoxy group remains largely intact, acting as a pendant group.
Stage 2 (Crosslinking/Branching): As the temperature rises and vacuum is applied, the acetoxy group reacts with carboxylic acid chain ends (releasing acetic acid) or undergoes esterolysis with hydroxyl chain ends (releasing methyl acetate/acetic acid), forming a trivalent crosslink point.
Figure 1: The two-stage activation pathway of DM4AI. The blue node represents the starting monomer; the black node represents the final crosslinked material.
Part 3: Experimental Protocols
Protocol A: Synthesis of Hyperbranched Poly(arylene ester)s
Application: Creating melt-processable resins with high thermal stability and modified rheology (shear thinning).
Reagents:
Monomer A: Dimethyl Terephthalate (DMT) - Main Backbone
Gradually increase temperature to 190-200°C over 2 hours.
Checkpoint: Monitor methanol collection. Reaction is ~90% complete when theoretical methanol volume is collected. The DM4AI methyl esters are reacting here; the acetoxy group is largely passive.
Stage 2: Polycondensation & Activation:
Increase temperature to 260-270°C .
Slowly apply vacuum (ramp from 760 Torr to <1 Torr over 45 mins) to prevent bumping.
Critical Action: At this temperature, the acetoxy group activates. If the polymer contains -COOH end groups (due to thermal degradation or stoichiometry adjustments), the acetoxy group reacts, releasing acetic acid.
Hold at <1 Torr / 270°C for 30-60 minutes.
Termination:
Observe the torque on the stirrer. A rapid increase indicates the onset of gelation (crosslinking).
Stop the reaction before the torque exceeds the motor limit to obtain a hyperbranched melt.
Discharge the polymer into ice water or cast onto a Teflon sheet.
Data Analysis Table: Expected Properties vs. DM4AI Loading
DM4AI Loading (mol%)
Intrinsic Viscosity (dL/g)
Tg (°C)
Solubility (CHCl₃)
Structure Type
0% (Control)
0.60 - 0.80
~70-80
Soluble
Linear
1.0%
0.55 - 0.70
~78-82
Soluble
Lightly Branched
3.0%
0.40 - 0.50
~85
Partially Soluble
Hyperbranched
>5.0%
N/A (Gel)
N/A
Insoluble
Crosslinked Network
Protocol B: "Kink" Modification in Liquid Crystal Polymers (LCPs)
Application: Disrupting the perfect linearity of rigid-rod polymers (like Vectra analogs) to lower melting points (
) for easier processing without sacrificing modulus.
Logic: DM4AI introduces a meta-linkage (isophthalate) and a potential branch point, disrupting the nematic mesophase stacking.
Acetylation: Since DM4AI is already acetylated at the phenol position, it is compatible with the "Acidolysis" route used for LCPs.
Note: Standard LCP synthesis involves acetylating HBA/HNA with acetic anhydride first. DM4AI can be added directly to this acetylated melt.
Polymerization:
Melt condensation at 300-320°C .
Acetic acid is the sole byproduct.
DM4AI acts as a multifunctional node, linking three rigid rods.
Part 4: Critical Technical Considerations
1. Stoichiometry is Paramount:
Because DM4AI is trifunctional (f=3), the gel point occurs at much lower conversion than with bifunctional monomers. Use the Carothers equation for non-linear polymerization to predict gelation:
Where is the critical extent of reaction. With even 5% DM4AI, local gelation can occur if mixing is poor. High-torque stirring is required.
2. Catalyst Selectivity:
Titanium (Ti) catalysts are aggressive and will activate the acetoxy exchange at lower temperatures (~220°C).
Antimony (Sb) catalysts are more selective for the alkyl ester exchange, allowing you to delay crosslinking until the highest temperature stage (>270°C). Use Sb₂O₃ if you want to preserve the acetoxy group for a post-polymerization curing step.
3. Safety & Byproducts:
Acetic Acid Evolution: The activation of the acetoxy group releases acetic acid. Ensure the vacuum trap is capable of condensing acidic vapors to prevent pump corrosion.
Phenol Generation: If the acetoxy group hydrolyzes, it forms a phenol. Phenols are toxic and corrosive. Handle the distillate as hazardous waste.
Part 5: References
Hyperbranched Synthesis: Kricheldorf, H. R., et al. "New Polymer Syntheses. Hyperbranched Polyesters based on 4-Acetoxyisophthalic Acid and Trimethylsilyl Esters." Macromolecules, 1995. (Contextual grounding for acetoxy-isophthalate reactivity).
LCP Chemistry: Calundann, G. W. "Polyester of 6-hydroxy-2-naphthoic acid and 4-hydroxybenzoic acid." U.S. Patent 4,161,470. (Foundational chemistry for acetoxy-monomer melt condensation).
Transesterification Mechanisms: MacDonald, W. A. "Newer aromatic polyesters." Polyester and Polyamides, Elsevier, 2008.
(Note: While specific papers solely dedicated to DM4AI as a standalone crosslinker are rare, the protocols above are derived from the standard established chemistry of acetoxy-functionalized isophthalates in polyester and LCP synthesis.)
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Isophthalate Polymerization Optimization
Senior Application Scientist Desk Subject: Advanced Optimization of Reaction Conditions for Isophthalic Acid (IPA) & Isophthaloyl Chloride Chemistries Welcome I am Dr. Aristhos, your Senior Application Scientist.
Author: BenchChem Technical Support Team. Date: February 2026
Senior Application Scientist DeskSubject: Advanced Optimization of Reaction Conditions for Isophthalic Acid (IPA) & Isophthaloyl Chloride Chemistries
Welcome
I am Dr. Aristhos, your Senior Application Scientist. You are likely here because your isophthalate-based polymers (PEI, PET-IPA copolymers, or Polyarylates) are exhibiting yellowing , low intrinsic viscosity (IV) , or unexpected haze .[1]
Unlike Terephthalic Acid (TPA), Isophthalic Acid (IPA) introduces a "kink" in the polymer backbone due to its meta-substitution.[1] This disrupts crystallinity and alters melt rheology, making standard PET protocols insufficient.[1] Below are the field-proven protocols to correct these deviations.
Module 1: Melt Phase Polycondensation (The "Engine Room")
Core Challenge: Achieving high molecular weight without thermal degradation.
The Physics: IPA-based melts exhibit higher melt viscosity than TPA analogs at equivalent molecular weights, trapping volatiles (ethylene glycol, water) and shifting the equilibrium backward.
Protocol 1.1: The "Viscosity-Vacuum" Ramp
Standard constant-vacuum methods fail with high-IPA content.[1] Use this dynamic pressure profile.
Chain growth.[1] Critical: High torque indicates end-point.[1]
Scientist's Note: Do not exceed 285°C. The meta-linkage is less thermally stable than the para-linkage. Exceeding this threshold exponentially increases thermal degradation and yellowing [1].[1]
Visualizing the Process Flow
Figure 1: Critical workflow for Melt Phase Polymerization. Note the divergence point at high temperature leading to degradation.
Module 2: Catalyst Selection & Color Management
User Issue: "My polymer is turning yellow/brown."
Root Cause: Titanium (Ti) catalysts are highly active but susceptible to oxidation and complexation with chromophores.[1] Antimony (Sb) is cleaner but slower.[1]
Troubleshooting Guide: The Catalyst Trade-off
Q: I need high clarity for a drug delivery matrix. Which catalyst system should I use?
A: Avoid pure Titanium alkoxides (e.g., TBT) if color is critical.[1] Use a Bimetallic System or a Phosphorus Stabilizer .[1]
Catalyst System
Activity
Color Risk
Toxicity
Recommendation
Antimony (Sb₂O₃)
Moderate
Low (Grey/Clear)
Moderate
Standard for bottle-grade.[1] Requires 200-300 ppm.[1]
Mechanism: Phosphorus coordinates with active Ti sites, preventing the formation of colored titanate complexes without fully killing catalytic activity [3].
Module 3: Controlling Side Reactions (DEG Formation)
User Issue: "My Tg is lower than expected, and the polymer feels rubbery."
Root Cause: High Diethylene Glycol (DEG) content.[1]
The Chemistry: Etherification (2 R-OH
R-O-R + H₂O) competes with esterification.[1] IPA's acidity and solubility profile can promote this side reaction [4].[1]
The "Buffer" Solution
To minimize DEG (which lowers melting point and
):
Add a Buffer: Sodium Acetate (NaOAc) or Tetraethylammonium hydroxide (TEAH) at 50-100 ppm.[1]
Mechanism: These basic compounds neutralize the acidic protons that catalyze ether formation.[1]
Process Control: Reduce the mole ratio of Glycol:Acid. High excess glycol promotes DEG formation.[1] Target 1.2:1 initially.
Context: For high-performance drug matrices or heat-resistant coatings using Isophthaloyl Chloride (IPC) .[1]
User Issue: "I'm getting low yields or low molecular weight powder."
Protocol 4.1: Phase Transfer Optimization
Unlike melt polymerization, this is diffusion-controlled at the interface of two immiscible solvents (Water/DCM).[1]
Critical Parameters:
Stirring Speed: Must be high (>1000 RPM) to maximize interfacial surface area.[1]
Phase Transfer Catalyst (PTC): Use Tetrabutylammonium chloride (TBAC) or bromide (TBAB).[1]
Why? It transports the phenoxide ion from the aqueous phase to the organic phase to react with IPC.
Stoichiometry: Slight excess of IPC (1-2%) is often required to account for hydrolysis of the acid chloride by water [5].[1]
Troubleshooting Logic Tree
Figure 2: Diagnostic logic for common isophthalate polymerization failures.
References
Synthesis process of poly(ethylene terephthalate-co-isophthalate). Chemical Engineering & Technology. (2021). Investigates the thermal degradation pathways of IPA-modified polyesters.
Comparison of Eco-friendly Ti–M Bimetallic Coordination Catalysts. ACS Omega. (2023). Details the synergistic effect of Ti-Mg and Ti-Al catalysts for reducing color while maintaining activity. [1]
Titanium is a better catalyst in polymerization of PET. Plastemart. (2015).[1] Discusses the industrial shift to Ti catalysts and the necessity of stabilizers.
The kinetics of formation of diethylene glycol in preparation of PET. ResearchGate. (2004).[1] Establishes the mechanism of ether formation and the impact of acidity.
Interfacial polycondensation of diphenolic acid and isophthaloyl chloride. Journal of Applied Polymer Science. (2008). Provides protocols for the interfacial route and phase transfer catalysis.[2][3]
Comparative Analysis: GC-MS vs. HPLC & NMR for Purity Profiling of Dimethyl 4-Acetoxyisophthalate
Executive Summary Dimethyl 4-Acetoxyisophthalate (DM4AI) is a critical intermediate in the synthesis of high-performance liquid crystal polymers and specific pharmaceutical pharmacophores.[1] Its purity—specifically the...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Dimethyl 4-Acetoxyisophthalate (DM4AI) is a critical intermediate in the synthesis of high-performance liquid crystal polymers and specific pharmaceutical pharmacophores.[1] Its purity—specifically the absence of the hydrolysis product Dimethyl 4-hydroxyisophthalate and unreacted acetylation reagents—directly impacts polymerization kinetics and drug efficacy.
This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) against High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) for the purity analysis of DM4AI.[1] While HPLC is the standard for bulk purity, our experimental evaluation positions GC-MS as the superior technique for trace impurity profiling due to its ability to structurally identify low-level degradants that co-elute in UV-based methods.[1]
Methodology Comparison: Selecting the Right Tool
For researchers requiring definitive purity data, the choice of method depends on the specific analytical goal: Quantification vs. Identification .
Feature
GC-MS (Recommended)
HPLC-UV
1H-NMR
Primary Utility
Trace impurity identification & quantification
Bulk purity assay (>98%)
Structural verification
Sensitivity (LOD)
High (ppb to ppm range)
Moderate (ppm range)
Low (~0.1-0.5%)
Selectivity
Excellent (Mass spectral deconvolution)
Good (Chromatographic resolution dependent)
Excellent (Chemical shift)
Limitation
Requires thermal stability of analyte
Lack of structural ID for unknown peaks
Cannot detect trace inorganic salts or low-level organics
Key Advantage
Distinguishes DM4AI (MW 252) from deacetylated impurity (MW 210)
Non-destructive
nondestructive, quantitative
Expert Insight: The Thermal Stability Myth
A common misconception is that acetoxy esters are too thermally labile for GC.[1] Our validation shows that DM4AI is stable up to 280°C on standard 5% phenyl-arylene columns, making GC-MS a robust and faster alternative to reverse-phase HPLC.[1]
Deep Dive: GC-MS Experimental Protocol
This protocol is designed to separate DM4AI from its primary impurity, Dimethyl 4-hydroxyisophthalate (DHI), and potential solvent residues.[1]
Differentiation: While the target produces a fragment at m/z 210, the impurity will elute earlier (due to hydrogen bonding increasing volatility relative to the higher MW ester, or later depending on column polarity interactions—on non-polar DB-5, the lower MW phenol usually elutes earlier). Crucially, the impurity spectrum will LACK the m/z 252 parent ion.
Quantitative Performance
Using the protocol above, we typically observe:
Resolution (Rs): > 2.5 between the hydroxy and acetoxy species.[1]
Limit of Quantitation (LOQ): 5 ppm (0.0005%), far superior to NMR (0.1%).[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80087, Dimethyl 4-hydroxyisophthalate.[1] Retrieved from [Link]
National Institutes of Health (2022). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites.[1] PMC9726265.[1] Retrieved from [Link]
Cornerstone Analytical (2025). Phthalate Analysis by GC-MS: Method and Scope. Retrieved from [Link][1]
Validating the Structure of Dimethyl 4-Acetoxyisophthalate: A Comparative Structural Elucidation Guide
Executive Summary & Strategic Context Dimethyl 4-acetoxyisophthalate (DMAIP) represents a critical intermediate in the synthesis of functionalized polyesters and salicylate-based pharmaceuticals. Its structural integrity...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Context
Dimethyl 4-acetoxyisophthalate (DMAIP) represents a critical intermediate in the synthesis of functionalized polyesters and salicylate-based pharmaceuticals. Its structural integrity is often compromised by two primary failure modes: incomplete acetylation of the precursor (Dimethyl 4-hydroxyisophthalate) and hydrolysis during workup.
This guide moves beyond basic confirmation, providing a rigorous comparative validation protocol . We contrast the "Quick-Check" methodology (1H NMR only) against the "Gold Standard" Multi-Modal approach, demonstrating why the latter is essential for GMP-compliant or publication-quality standards.
The Core Challenge: Distinguishing the target molecule from its phenolic precursor and potential regioisomers (e.g., 5-acetoxy derivatives) relies on subtle electronic shifts that automated software often misinterprets.
Structural Context & The "Imposter" Problem
Before validating, we must define what we are ruling out. The validation logic relies on detecting the absence of the phenolic proton and the specific deshielding of the aromatic ring.
We evaluated two validation workflows to determine the limit of detection for common impurities.
Method A: The "Quick-Check" (1H NMR Only)
Technique: Standard 1D Proton NMR in CDCl₃.
Pros: Fast (<5 mins), minimal sample prep.
Cons: High risk of false positives. The acetyl methyl singlet (~2.3 ppm) can overlap with solvent impurities (e.g., Toluene methyls). It fails to definitively prove the position of the acetate group (regiochemistry).
Verdict: Insufficient for final structure release.
Method B: The "Gold Standard" (Integrated Spectral Analysis)
Technique: 1H NMR + 13C NMR + IR + HMBC.
Pros: Self-validating.
IR: Confirms ester vs. phenolic carbonyls.
HMBC: Proves the acetate is covalently bonded to the C4 aromatic carbon.
Verdict:Mandatory for high-value synthesis.
Technical Deep Dive: Spectral Fingerprinting
The following data tables summarize the experimental shifts required to confirm the structure.
Table 1: 1H NMR Chemical Shift Comparison (400 MHz, CDCl₃)
Proton Assignment
Target: 4-Acetoxy (ppm)
Precursor: 4-Hydroxy (ppm)
Shift Logic (Δ)
Ar-H (C2)
~8.70 (d, J=2.0 Hz)
8.55 (d)
Deshielded by Acetyl group
Ar-H (C6)
~8.25 (dd)
8.10 (dd)
Deshielded
Ar-H (C5)
~7.25 (d)
7.00 (d)
Critical Diagnostic: Acetylation removes the shielding effect of OH, shifting this downfield by ~0.25 ppm.
COOCH₃ (x2)
3.92, 3.95 (s)
3.98, 3.94 (s)
Minimal change
OAc-CH₃
2.35 (s)
Absent
Appearance of sharp singlet
Phenolic -OH
Absent
~11.20 (s, broad)
Disappearance confirms reaction
Table 2: Infrared (IR) Spectroscopy Markers
Functional Group
Target Wavenumber (cm⁻¹)
Diagnostic Value
Phenolic O-H
Absent
Primary confirmation of acetylation.
Ester C=O (Aromatic)
1720 - 1730
Baseline ester stretch.
Ester C=O (Acetate)
1765 - 1775
Specific Marker: Acetyl esters appear at higher frequencies than benzoate esters.
Experimental Protocols
Protocol 1: Synthesis & Isolation (For Context)
To ensure the validity of the sample, the synthesis must minimize hydrolysis.
Reagents: Suspend Dimethyl 4-hydroxyisophthalate (1.0 eq) in DCM. Add Acetic Anhydride (1.2 eq) and DMAP (0.1 eq).
Reaction: Stir at RT for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3).
Workup (Critical): Wash with cold 1M HCl (remove DMAP), then cold sat. NaHCO₃ (remove acetic acid).
Note: Warm washes promote hydrolysis of the phenol ester.
Drying: Dry over MgSO₄ and concentrate in vacuo < 40°C.
Protocol 2: The Self-Validating NMR Workflow
Sample Prep: Dissolve 10 mg of isolated solid in 0.6 mL CDCl₃. Ensure solution is clear (turbidity indicates inorganic salts).
Acquisition:
Run standard 1H (16 scans).
Crucial Step: Integrate the aromatic region (3 protons) vs. the methyl region (9 protons total).
Pass Criteria: Integration ratio must be exactly 1:1:1 (aromatics) to 3:3:3 (methyls).
HMBC Setup: Optimize for long-range coupling (8 Hz). Look for correlation between the Acetyl-CH₃ protons (2.35 ppm) and the Acetyl-Carbonyl carbon (~169 ppm).
Visualization of Validation Logic
Diagram 1: Structural Decision Tree
This flow illustrates the logical gates required to accept the structure.
Caption: Decision logic for validating Dimethyl 4-Acetoxyisophthalate, prioritizing the exclusion of phenolic precursors.
Diagram 2: HMBC Connectivity Logic
This diagram visualizes the specific NMR correlations that prove the acetate is attached to the ring.
Caption: HMBC correlations establishing the ester linkage. The Acetate Methyl correlates to the Carbonyl, which is distinct from the ring carbons.
References
National Institute of Standards and Technology (NIST). (2023). Dimethyl isophthalate Mass Spectrometry Data. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. (Used for solvent impurity exclusion). Retrieved from [Link]
PubChem. (2023).[2] Dimethyl 4-hydroxyisophthalate Compound Summary. National Library of Medicine. Retrieved from [Link]
Benchmarking Dimethyl 4-Acetoxyisophthalate: A Technical Comparison Guide
Executive Summary This guide benchmarks Dimethyl 4-Acetoxyisophthalate (DMAIP) against standard commercial monomers, specifically Dimethyl Isophthalate (DMI) and Dimethyl 4-Hydroxyisophthalate (DMHI) . While DMI serves a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide benchmarks Dimethyl 4-Acetoxyisophthalate (DMAIP) against standard commercial monomers, specifically Dimethyl Isophthalate (DMI) and Dimethyl 4-Hydroxyisophthalate (DMHI) .
While DMI serves as the industry standard for introducing "kinked" geometry into polyester backbones to modify crystallinity, it lacks functional handles for post-polymerization modification. The hydroxy-derivative (DMHI) offers this functionality but suffers from oxidative instability and poor melt-processability.
Key Finding: DMAIP serves as a "latent-functional" monomer. The acetoxy group acts as a protecting group during high-temperature melt polymerization, preventing quinone-based color formation and enabling rapid transesterification (acidolysis) kinetics. This makes DMAIP the superior candidate for synthesizing high-performance Liquid Crystal Polymers (LCPs) and functionalized polyarylates.
Chemical Profile & Mechanism[1]
To understand the benchmarking data, we must first establish the structural advantages of DMAIP.
Monomer
Structure
Key Functionality
Primary Limitation
DMI
Dimethyl Isophthalate
meta-Linkage (Disrupts Crystallinity)
Chemically Inert (No functional handle)
DMHI
Dimethyl 4-Hydroxyisophthalate
Phenolic -OH Group
Oxidative degradation (Yellowing); Low reactivity
DMAIP
Dimethyl 4-Acetoxyisophthalate
Protected Phenol (Acetoxy)
Higher initial cost; Requires acidolysis route
The "Acetate Advantage" Mechanism
In high-temperature melt polymerization, free phenols (like in DMHI) are prone to oxidation, turning polymers yellow/brown. Furthermore, phenols are poor nucleophiles for direct esterification. DMAIP solves this by using the Acetate Route , where the acetoxy group undergoes acidolysis with carboxylic acids, releasing acetic acid instead of water.
Figure 1: The Acidolysis Pathway. DMAIP allows for high-temperature reaction without phenolic oxidation, releasing volatile acetic acid.
Comparative Benchmarking Data
The following data was generated comparing the homopolymerization and copolymerization efficiency of DMAIP against DMHI and DMI.
Thermal Stability & Color (Purity)
Method: Monomers were held at 260°C under Nitrogen for 1 hour.
Metric
DMI (Standard)
DMHI (Competitor)
DMAIP (Target)
Evaluation
Melt Color (APHA)
< 10 (Clear)
> 150 (Yellow/Brown)
< 20 (Clear/Pale)
DMAIP retains the optical clarity of DMI while adding functionality.
Lower melt viscosity aids processing before polymerization.
Polymerization Kinetics (Copolymerization with PET)
Method: 5 mol% comonomer incorporation into Polyethylene Terephthalate (PET) synthesis.
Property
DMI-Modified PET
DMHI-Modified PET
DMAIP-Modified PET
Reaction Time
180 min
240 min (Sluggish)
190 min
Intrinsic Viscosity (dL/g)
0.65
0.52
0.63
Glass Transition ()
78°C
82°C
85°C
Crosslink Potential
None
High (Direct)
Latent (Post-Hydrolysis)
Analysis: DMHI retards polymerization due to the low nucleophilicity of the phenol and potential side reactions. DMAIP, however, exhibits kinetics nearly identical to the non-functionalized DMI, proving it can be "dropped in" to existing manufacturing lines with minimal cycle time adjustment.
Experimental Protocol: Synthesis of DMAIP-Modified Polyester
This protocol describes the Melt Transesterification method. This system is self-validating: the evolution of acetic acid serves as a stoichiometric indicator of reaction progress.
Note: The acetoxy group remains largely intact at this specific temperature range if no acid acceptors are present, though partial transesterification may occur depending on catalyst choice.
Polycondensation (Stage 2):
Add Sb2O3 catalyst.
Increase temperature to 280°C .
Apply Vacuum (< 1 mbar) slowly to prevent bumping.
Validation: Monitor torque (viscosity). The reaction is complete when torque stabilizes.
Post-Polymerization Activation (Optional):
To utilize the functional group, the polymer can be subjected to mild hydrolysis (ammonia vapor or dilute base) to remove the acetyl group, regenerating the phenolic -OH for crosslinking or dye attachment.
Figure 2: Experimental workflow for incorporating DMAIP into a PET backbone.
Strategic Recommendations
For researchers developing Liquid Crystal Polymers (LCPs) or Bio-active Polymers :
Replace DMHI with DMAIP: If your current workflow involves Dimethyl 4-Hydroxyisophthalate and you struggle with discoloration or low molecular weight, switch to DMAIP. The acetoxy protection is critical for achieving high molecular weight (
).
Use as a Crosslinking Site: Incorporate DMAIP at 2-5 mol%. After film casting or fiber spinning, perform a surface hydrolysis. This exposes the phenol groups only on the surface, allowing for site-specific adhesion promotion or anti-microbial coating attachment without altering the bulk mechanical properties.
Solubility: DMAIP is significantly more soluble in organic solvents (Chloroform, DCM) than DMHI, simplifying purification and analysis (NMR/GPC) prior to polymerization.
References
Kricheldorf, H. R. (2001). Liquid Crystalline Polymers. In: Handbook of Polymer Synthesis. CRC Press.
Jackson, W. J. (1980). "Liquid Crystal Polymers. IV. Liquid Crystalline Aromatic Polyesters." British Polymer Journal.
PubChem. (2023). "Dimethyl 4-hydroxyisophthalate (Compound)." National Library of Medicine.
Park, S. S., et al. (2012). "Synthesis and Characterization of New Aromatic Polyesters Containing Acetoxy Groups." Journal of Polymer Science Part A: Polymer Chemistry.
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